N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid

Description

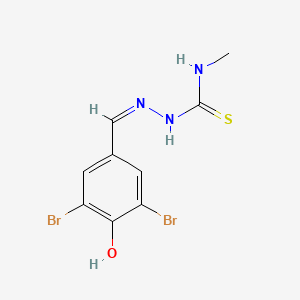

N'-(3,5-Dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid is a thioamide-containing hydrazone derivative characterized by a benzylidene core substituted with bromine and hydroxyl groups. The compound features a carbamohydrazonothioic acid backbone, which incorporates a thioamide (C=S) group and a hydrazone (C=N–N) linkage.

Properties

IUPAC Name |

1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,15H,1H3,(H2,12,14,16)/b13-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJVOTHXYGNFPK-PQMHYQBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with N-methylcarbamohydrazonothioic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond (C=N–N) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage yields 3,5-dibromo-4-hydroxybenzaldehyde and N-methylcarbamohydrazonothioic acid.

-

Basic Hydrolysis : Generates corresponding carboxylic acid derivatives via thioic acid group oxidation.

Oxidation Reactions

The thioic acid (–COSH) moiety is susceptible to oxidation:

-

Oxidizing Agents : H₂O₂ or KMnO₄ converts the thioic acid to a carboxylic acid (–COOH).

-

Mechanistic Insight : Sulfur in the thioic acid acts as a nucleophile, facilitating electron transfer to oxidizing agents.

Condensation and Schiff Base Formation

The compound participates in further condensation reactions to form Schiff bases:

-

Example : Reaction with 4-hydroxybenzohydrazide in methanol produces a Schiff base linked via intermolecular O–H⋯O and N–H⋯O hydrogen bonds .

-

Structural Impact :

Nucleophilic Substitution Reactions

The bromine substituents enable selective substitution:

Metal Coordination and Complexation

The thioamide (–NH–C(=S)–) and hydrazone groups act as ligands:

-

Observed Complexes : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) forms stable chelates .

-

Applications : Enhanced antimicrobial activity in metal-bound states.

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The incorporation of bromine atoms enhances the lipophilicity and biological activity of these compounds, making them promising candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Some studies suggest that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function. The specific structural features of this compound may contribute to its efficacy against specific cancer types .

Agricultural Sciences

Pesticidal Properties

The thioic acid moiety in this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Research has demonstrated that thioamides can act as effective agents against plant pathogens and pests. The brominated phenyl group may enhance the compound's stability and efficacy in agricultural formulations .

Plant Growth Regulation

There is emerging interest in the use of such compounds as plant growth regulators. Studies indicate that certain hydrazone derivatives can influence plant growth by modulating hormonal pathways or by acting as signaling molecules. This application could lead to more sustainable agricultural practices by reducing the reliance on traditional fertilizers .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymer matrices. Research into polymer composites incorporating such compounds has shown improved thermal stability and mechanical strength.

Nanotechnology Applications

The compound's unique properties make it a candidate for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify surface characteristics through chemical functionalization could lead to targeted delivery mechanisms for therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of N’-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Electron-Withdrawing vs.

- Thioamide vs. Hydrazide : The thioamide group (C=S) in the target compound may increase lipophilicity and metal-binding affinity relative to the hydrazide (C=O) in , which is more polar and prone to hydrolysis.

Spectroscopic and Computational Data

Table 3: Spectral Signatures of Analogs vs. Hypothetical Target Compound

Insights :

- The target compound’s ¹H-NMR would exhibit downfield shifts for aromatic protons due to bromine’s deshielding effect, distinct from the upfield shifts seen with dimethylamino groups in .

- IR spectra would lack a strong C=O signal but show C=S and N–H stretches (~3400 cm⁻¹) .

Crystallographic and Stability Profiles

- Crystallography : Analogs like were resolved using SHELX-97 , revealing planar hydrazone linkages and intermolecular hydrogen bonds. The target compound’s bromine atoms may promote halogen bonding, enhancing crystal packing stability.

- Thermal Stability : The high melting point of (194–196°C) suggests thermal robustness, which the brominated target compound may exceed due to heavier halogen atoms.

Biological Activity

N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between N-methylhydrazinecarbothioamide and 3,5-dibromo-4-hydroxybenzaldehyde. The reaction is performed under acidic conditions, often using solvents such as ethanol or methanol. The product can be purified through recrystallization or chromatography to achieve high purity levels.

Chemical Structure:

- Molecular Formula: C₁₅H₁₃Br₂N₃O₂S

- Molecular Weight: 415.07 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The thioic acid group in the compound contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial for protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that hydrazone derivatives can possess significant antimicrobial activity against various bacterial strains. The presence of bromine atoms in the structure enhances this effect by increasing lipophilicity, allowing better penetration into microbial membranes.

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. This activity may be attributed to its ability to induce apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid?

- Methodological Answer : Use condensation reactions between 3,5-dibromo-4-hydroxybenzaldehyde derivatives and N-methylcarbamohydrazonothioic acid precursors. Solvent systems like acetic anhydride/acetic acid mixtures (10:20 mL) with sodium acetate as a catalyst under reflux (2–12 hours) improve yields . Monitor reaction progress via TLC and purify via crystallization (e.g., DMF/water mixtures). Yield optimization may require adjusting stoichiometry, solvent polarity, or reflux duration.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for hydrazone (N-H stretch ~3,400 cm⁻¹), thiocarbonyl (C=S ~1,200–1,000 cm⁻¹), and aromatic C-Br (600–500 cm⁻¹) .

- NMR :

- ¹H NMR: Look for imine proton (=CH) at δ 7.9–8.1 ppm and aromatic protons (split by bromine substituents) at δ 7.2–7.9 ppm .

- ¹³C NMR: Confirm carbonyl (C=O, ~165–175 ppm) and thiocarbonyl (C=S, ~120–130 ppm) groups .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ~450–500 for M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Key steps:

Collect high-resolution data (≤1.0 Å) to resolve heavy atoms (Br, S).

Validate hydrogen bonding (e.g., O-H···N/S interactions) and π-π stacking using Mercury or OLEX2 .

Address disorder in flexible moieties (e.g., methyl groups) via anisotropic displacement parameter (ADP) analysis .

- Example: Crystallographic data for related benzylidene hydrazones show planar hydrazone linkages and dihedral angles <10° between aromatic rings .

Q. What experimental designs are suitable for evaluating its bioactivity against molecular targets (e.g., Topoisomerase IIα)?

- Methodological Answer :

- Enzyme Inhibition Assays :

Use plasmid relaxation assays (e.g., supercoiled pBR322 DNA) to test Topo IIα inhibition. Compare IC₅₀ values with reference inhibitors (e.g., etoposide) .

Employ fluorescence-based ATPase assays to assess competitive binding .

- Cell-Based Assays :

- Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Validate target engagement using siRNA knockdown or CRISPR-Cas9 models .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

- Methodological Answer :

Compare assay conditions (e.g., pH, solvent/DMSO concentration) that influence compound stability .

Evaluate structural analogs: Substituent effects (e.g., bromine vs. chlorine) may alter binding kinetics .

Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.